Cas no 1445-73-4 (1-methylpiperidin-4-one)
1-methylpiperidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 1-Methyl-4-piperidone
- 1-Methylpiperidine-3-methanol
- 1-Methyltetrahydropyridin-(1H)-one
- 4-PIPERIDINONE, 1-METHYL-
- 1-METHYL-4-PIPERIDINONE
- 1-METHYLTETRAHYDROPYRIDIN-4(1H)-ONE
- N-METHYLPIPERIDONE
- N-METHYL-GAMMA-PIPERIDON
- N-METHYL-4-PIPERIDONE
- 1-Methyl-4-oxopiperidine
- 1-Methyl-4-piperidione
- 1-Methyl-piperidin-4-one
- 1-Methylpiperidine-4-one
- 1-Methylpiperidone-(4)
- 4-Piperidone, 1-methyl-
- N-Methyl-4-piperidinone
- 1-Methyl-4-piperidon
- 1-Methylpiperid-4-one
- 1-methyl-piperidine-4-one
- N-Me-piperidin-4-one
- N-Methyl-4-oxopiperidine
- N-Methyl-4-piperidon
- N-Methyl-4-Pperidone
- N-methylpiperdine-4-one
- N-Methyl-γ-piperidone
- 1-Methyltetrahydropyridin-4(1H)-one-
- 1-methylpiperidin-4-one
- N-methylpiperidine-4-one
- HUUPVABNAQUEJW-UHFFFAOYSA-N
- 1-methylpiperidin-4-on
- NSC66491
- zlchem 508
- 1methyl-4-piperidone
- PubChem8508
- 1-Methyl4-piperidone
- 1-methy
- 1-methyl -4-piperidone
- SCHEMBL6527362
- SCHEMBL68353
- 1-Methyl-4 piperidone
- W923NR2QCS
- MFCD00006191
- N-methyl-piperidin-4-one
- AC-15424
- BP-10595
- 1-methyl-piperid-4-one
- 1445-73-4
- 1-Methyl-4-piperidone, distilled from glass
- 1-Methyl-4-pyperidone
- FT-0608068
- M0530
- FT-0672102
- STR00612
- InChI=1/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H
- AKOS000118953
- AM20080337
- BCP23149
- N-methyl-4 -piperidone
- N-methyl-piperidine-4-one
- EN300-19200
- W-108155
- EINECS 215-895-5
- NS00024700
- NSC-66491
- SB42920
- N-Methyl-4-piperidone, 97%
- DTXSID20162735
- F0001-0514
- 1-methyl-piperid4-one
- PS-3183
- NSC 66491
- CS-W009198
- DB-002177
- NMethyl4piperidone
- STL199046
- DTXCID2085226
- N-methyl piperidone (GR66417X) containing certified levels of unidentified impurities; GR 66417X Test Mix 1; Naratriptan related
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- MDL: MFCD00006191
- Inchi: 1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3
- InChI Key: HUUPVABNAQUEJW-UHFFFAOYSA-N
- SMILES: O=C1CCN(C)CC1
- BRN: 106924
Computed Properties
- Exact Mass: 113.08400
- Monoisotopic Mass: 113.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 90.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.3
- Topological Polar Surface Area: 20.3
Experimental Properties
- Color/Form: Yellow liquid.
- Density: 0.92 g/mL at 25 °C(lit.)
- Boiling Point: 72°C/17mmHg(lit.)
- Flash Point: Fahrenheit: 136.4 ° f
Celsius: 58 ° c - Refractive Index: 1.46-1.462
- PH: 12 (100g/l, H2O, 20℃)
- Water Partition Coefficient: MISCIBLE
- PSA: 20.31000
- LogP: 0.21900
- Sensitiveness: Air Sensitive
- Solubility: Soluble in water.
1-methylpiperidin-4-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:UN 1224 3/PG 3
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S23-S24/25-S37/39-S26
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Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- Storage Condition:2-8°C
- Packing Group:III
- Hazard Level:3
- Safety Term:3
- Packing Group:III
- Risk Phrases:R36/37/38
1-methylpiperidin-4-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-methylpiperidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N138232-100g |
1-methylpiperidin-4-one |
1445-73-4 | ≥98.0%(GC) | 100g |
¥96.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N138232-25g |
1-methylpiperidin-4-one |
1445-73-4 | ≥98.0%(GC) | 25g |
¥42.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N138232-500g |
1-methylpiperidin-4-one |
1445-73-4 | ≥98.0%(GC) | 500g |
¥339.90 | 2023-09-01 | |
| Alichem | A129011192-500g |
1-Methyl-4-piperidone |
1445-73-4 | 97% | 500g |
$259.70 | 2022-04-02 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H13782-25g |
1-methylpiperidin-4-one |
1445-73-4 | 98% | 25g |
¥48 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H13782-100g |
1-methylpiperidin-4-one |
1445-73-4 | 98% | 100g |
¥103 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H13782-500g |
1-methylpiperidin-4-one |
1445-73-4 | 98% | 500g |
¥361 | 2023-09-19 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0530-500G |
1-Methyl-4-piperidone |
1445-73-4 | >98.0%(GC)(T) | 500g |
¥2470.00 | 2024-04-17 | |
| Fluorochem | 078184-25g |
1-Methyl-4-piperidone |
1445-73-4 | 95% | 25g |
£16.00 | 2022-03-01 | |
| Fluorochem | 078184-100g |
1-Methyl-4-piperidone |
1445-73-4 | 95% | 100g |
£31.00 | 2022-03-01 |
1-methylpiperidin-4-one Suppliers
1-methylpiperidin-4-one Related Literature
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Desmond W. Y. Teo,Zaini Jamal,Qiu-Jing Seah,Rui-Qi Png,Lay-Lay Chua J. Mater. Chem. C 2020 8 253
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2. Diastereoselective synthesis of furopyranopyridine in ionic liquid/water without additional catalystIbadur R. Siddiqui,Shayna Shamim,Malik A. Waseem,Arjita Srivastava,Rahila RSC Adv. 2013 3 14423
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3. Mass spectra of 1-methyl-4-phosphorinanone and 1-methyl-4-piperidoneLouis D. Quin,Trevor P. Toube J. Chem. Soc. B 1971 832
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Aneta Nodzewska,Agnieszka Bokina,Katarzyna Romanowska,Ryszard Lazny RSC Adv. 2014 4 29668
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Ruby Singh,Diksha Bhardwaj,Munna Ram Saini RSC Adv. 2021 11 4760
Additional information on 1-methylpiperidin-4-one
Exploring the Synthesis, Applications, and Recent Advances in 1-Methylpiperidin-4-one (CAS No. 1445-73-4)
The compound 1-methylpiperidin-4-one, identified by CAS registry number 1445-73-4, represents a structurally versatile heterocyclic scaffold with significant implications in medicinal chemistry and materials science. This six-membered piperidine derivative features a ketone functional group at the 4-position and a methyl substituent at the 1-position, conferring unique reactivity and conformational flexibility. Recent advancements in synthetic methodologies have expanded its utility across drug discovery programs targeting neurodegenerative disorders, cancer therapies, and enzyme inhibition mechanisms.
Structurally, 1-methylpiperidin-4-one adopts a rigid bicyclic conformation stabilized by intramolecular hydrogen bonding between the ketone oxygen and adjacent nitrogen atom. This structural rigidity enhances its binding affinity to protein targets compared to flexible analogs. Computational studies using molecular dynamics simulations published in Journal of Medicinal Chemistry (2023) revealed that this rigidity allows precise π-stacking interactions with aromatic residues in kinase domains, making it an ideal template for designing selective kinase inhibitors.
In pharmaceutical applications, researchers have leveraged the chiral center at the 2-position of CAS No. 1445-73-4 to develop enantiomerically pure derivatives. A landmark study from Stanford University demonstrated that (R)-configured analogs exhibit superior efficacy in modulating GABA-A receptor activity compared to their racemic counterparts. This stereochemical specificity has led to promising preclinical results in models of epilepsy and anxiety disorders, with bioavailability improvements achieved through prodrug strategies involving acylated derivatives.
Synthetic innovations continue to drive progress in accessing this compound's derivatives. A novel catalytic hydrogenation protocol reported in Nature Catalysis (2023) achieves >98% yield using palladium-on-carbon catalysts under mild conditions (-30°C to ambient). This method eliminates hazardous oxidizing agents previously required for ketone formation, aligning with green chemistry principles while maintaining enantioselectivity for chiral variants. The reaction's scalability has enabled multi-kilogram production for clinical trial materials.
In materials science applications, polymeric networks incorporating 1-methylpiperidin-4-one's functional groups exhibit exceptional thermal stability up to 280°C as shown in recent polymer chemistry studies. These thermoset materials demonstrate tunable dielectric properties through variation of pendant group substitution patterns, making them candidates for next-generation electronic device coatings and aerospace composites requiring both mechanical strength and electrical insulation.
Cutting-edge research now explores this compound's role as a bioisosteric replacement for amide bonds in peptide mimetics. A collaborative study between MIT and Novartis demonstrated that substituting amide linkages with methylpiperidinone units significantly improves metabolic stability without compromising binding affinity to target proteases. This approach has advanced into Phase I trials for an oral Factor Xa inhibitor with reduced off-target effects compared to existing therapies.
Advances in computational modeling have enabled predictive design of novel derivatives targeting specific biological pathways. Machine learning algorithms trained on >500 experimentally validated analogs now accurately predict solubility profiles and blood-brain barrier permeability parameters within ±8% accuracy before experimental validation. These tools accelerate lead optimization cycles by prioritizing compounds like substituted benzyl derivatives of CAS No. 1445-73-4 that show optimal pharmacokinetic properties.
In drug delivery systems, amphiphilic derivatives of this compound form self-assembling micelles capable of encapsulating hydrophobic therapeutics like paclitaxel with >90% loading efficiency according to recent nanotechnology research. The piperidine ring's ability to form host-guest complexes with cyclodextrins enables pH-responsive release mechanisms critical for targeted tumor delivery systems currently under investigation by pharmaceutical R&D teams.
Eco-toxicological assessments published in Environmental Science & Technology (2023) confirm low environmental persistence (<5 days half-life under aerobic conditions), mitigating concerns about ecological accumulation during industrial use. These findings support its adoption over legacy solvents still used in certain chemical syntheses despite stricter regulatory scrutiny on persistent organic pollutants.
The structural modularity of methyl-substituted piperidinones continues to inspire interdisciplinary research at the chemistry-biology interface. Ongoing investigations explore its potential as:
- A chiral auxilliary for asymmetric synthesis of complex natural products,
- A building block for supramolecular assemblies exhibiting photoresponsive properties,
- An intermediate in the synthesis of non-natural amino acids with unnatural stereochemistry,
- A stabilizing agent for enzyme mimics used in biosensor development,
- A component of covalent inhibitors targeting cysteine-rich oncogenic proteins.
This multifaceted molecule's evolution from academic curiosity to industrially relevant building block underscores its significance across diverse scientific domains. As advances in continuous flow synthesis and AI-driven retrosynthetic analysis further reduce development timelines, expect accelerated translation of CAS No. 1445-73-
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